

discovery and history of N-[Tris(hydroxymethyl)methyl]acrylamide

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Compound of Interest

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An In-depth Technical Guide to **N-[Tris(hydroxymethyl)methyl]acrylamide**: Discovery, Synthesis, and Applications

Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (CAS No. 13880-05-2), also known as THAM-acrylamide or NAT, is a functional monomer that has garnered significant interest in polymer and materials science.^[1] Its unique molecular structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxymethyl groups, makes it a versatile building block for a wide array of applications, particularly in the biomedical field.^{[2][3]} This technical guide provides a comprehensive overview of the discovery and history of **N-[Tris(hydroxymethyl)methyl]acrylamide**, its synthesis and polymerization, and its diverse applications, with a focus on providing researchers, scientists, and drug development professionals with detailed technical information.

Discovery and History

The development of **N-[Tris(hydroxymethyl)methyl]acrylamide** can be traced back to the mid-20th century, with early research into functionalized acrylamide monomers. An early mention of its synthesis appeared in a 1965 Prague Polymer Conference abstract.^[4] One of the first documented applications was detailed in a patent filed in 1969, where polymers and copolymers of **N-[Tris(hydroxymethyl)methyl]acrylamide** were used as additives in

photographic silver halide emulsions.[4] This early work highlighted the monomer's ability to improve the mechanical properties of coatings without causing the excessive softening seen with other hydrophilic polymers like polyacrylamide.[4] This foundational research paved the way for its exploration in more advanced applications, leveraging its high hydrophilicity and biocompatibility.

Synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide

The primary and most common method for synthesizing N-[Tris(hydroxymethyl)methyl]acrylamide is the Schotten-Baumann reaction, which involves the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride.[2] This nucleophilic acyl substitution reaction leverages the readily available and biocompatible TRIS as a starting material.[2]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

- Tris(hydroxymethyl)aminomethane (TRIS)
- Acryloyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (or other suitable organic solvent)
- Deionized water
- Ice bath

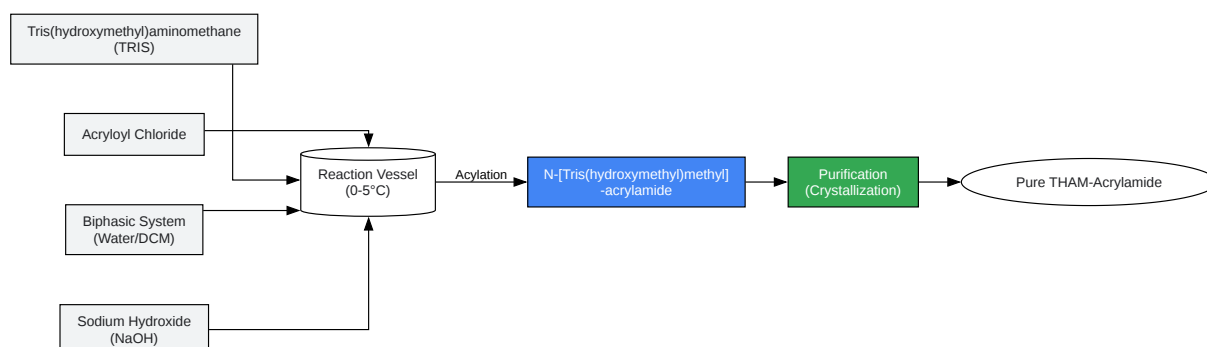
Procedure:

- A biphasic system is prepared, typically consisting of an aqueous phase and an organic phase.

- TRIS and a base, such as sodium hydroxide, are dissolved in the aqueous phase. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.^[2]
- The organic phase, such as dichloromethane or diethyl ether, is used to dissolve the acryloyl chloride.^[2]
- The reaction vessel is cooled to a reduced temperature, typically between 0 and 5°C, using an ice bath. This temperature control is crucial to minimize the risk of self-polymerization of the acrylamide monomer.^[2]
- The acryloyl chloride solution is added dropwise to the stirred aqueous TRIS solution.
- The reaction mixture is stirred vigorously for a set period to ensure complete reaction.
- Upon completion, the organic and aqueous layers are separated.
- The aqueous layer, containing the **N-[Tris(hydroxymethyl)methyl]acrylamide** product, is then subjected to purification steps, which may include extraction, crystallization, and drying to yield the final white crystalline product.

Advanced synthetic approaches are being explored to enhance reaction efficiency and environmental friendliness. These methods include the use of supported heterogeneous catalysts, such as supported quaternary ammonium bases, which allow for milder reaction conditions and reduce the risk of polymerization.^[2]

Synthesis Workflow



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Caption: Workflow for the synthesis of **N-[Tris(hydroxymethyl)methyl]acrylamide**.

Polymerization

The acrylamide functionality of **N-[Tris(hydroxymethyl)methyl]acrylamide** allows it to readily undergo free-radical polymerization to form high molecular weight polymers.^[2] This polymerization can be initiated through various mechanisms, offering different levels of control over the final polymer structure.

Experimental Protocol: Free-Radical Polymerization

Materials:

- **N-[Tris(hydroxymethyl)methyl]acrylamide** monomer
- Deionized water (or other suitable solvent)
- Initiator (e.g., Ammonium Persulfate (APS) - thermal initiator)

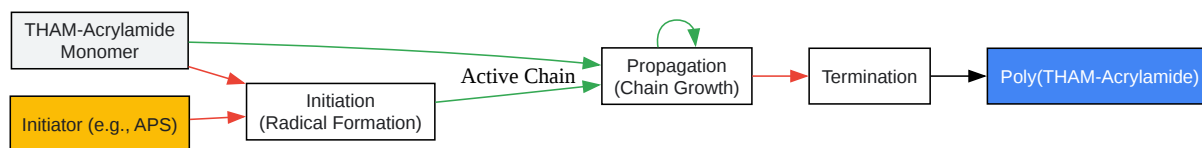
- Cross-linking agent (optional, e.g., N,N'-methylenebisacrylamide for hydrogels)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- The monomer and any optional cross-linking agent are dissolved in deionized water in a reaction flask.
- The solution is purged with an inert gas for a period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.
- The initiator, such as APS, is dissolved in a small amount of deionized water and then added to the reaction mixture.
- The reaction is allowed to proceed at a specific temperature (if using a thermal initiator) or upon exposure to UV light (if using a photoinitiator) for a sufficient time to achieve high conversion.
- The resulting polymer (often a hydrogel if a cross-linker is used) is then purified, typically by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the dry polymer.

More advanced techniques like Cu-mediated living radical polymerization can be employed for better control over molecular weight and polymer architecture.^[2]

Polymerization Process



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Caption: The free-radical polymerization of **N-[Tris(hydroxymethyl)methyl]acrylamide**.

Properties and Characteristics

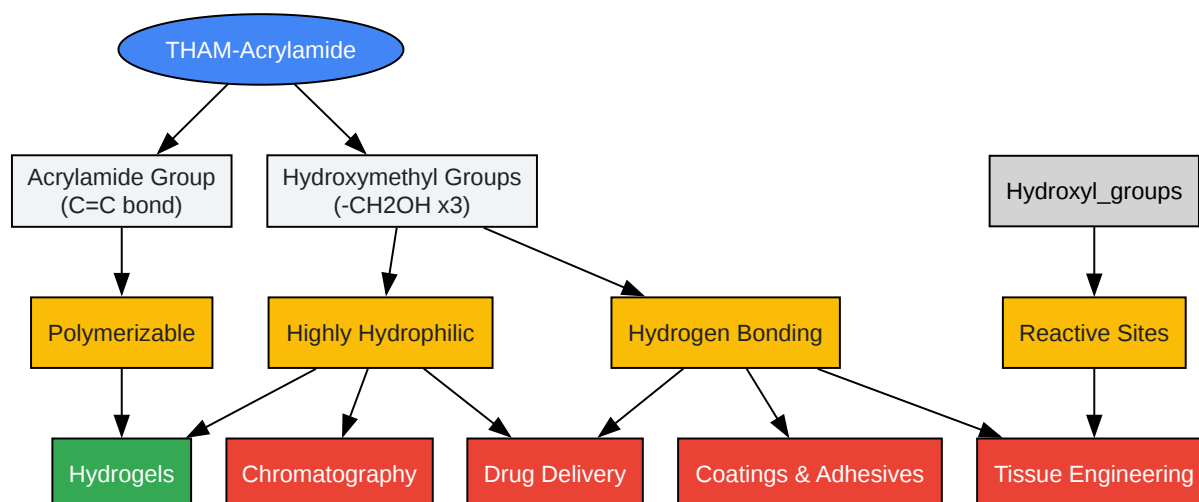
Polymers derived from **N-[Tris(hydroxymethyl)methyl]acrylamide** exhibit a unique set of properties attributed to the high density of hydroxyl groups.

Property	Description
Physical Form	The monomer is a white, crystalline solid.
Solubility	The monomer is soluble in water. [5]
Melting Point	136-141 °C
Hydrophilicity	The three hydroxyl groups per monomer unit impart exceptional hydrophilicity to the resulting polymers, leading to high water absorption capacity in hydrogels. [2] [6]
Hydrogen Bonding	The abundance of hydroxyl groups allows for extensive hydrogen bonding, which contributes to the material's mechanical properties and bioadhesion. [2]
Biocompatibility	Polymers of N-[Tris(hydroxymethyl)methyl]acrylamide are generally considered biocompatible, making them suitable for various biomedical applications. [6]
Reactivity	The hydroxyl groups serve as reactive sites for further chemical modification, allowing for the attachment of other functional molecules. [2]

Applications

The versatile properties of **N-[Tris(hydroxymethyl)methyl]acrylamide** and its polymers have led to their use in a variety of scientific and industrial fields.

Logical Relationships of Functional Groups to Applications



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Caption: Relationship between functional groups, properties, and applications.

- Biomedical Hydrogels: The high hydrophilicity and biocompatibility of poly(**N-[Tris(hydroxymethyl)methyl]acrylamide**) make it an excellent material for hydrogels. These hydrogels are used in drug delivery systems, for wound dressings, and as scaffolds in tissue engineering.[6] They can be designed to be stimuli-responsive, changing their properties in response to environmental triggers like temperature or pH.[7]
- Drug Delivery: The polymer matrix of these hydrogels can encapsulate therapeutic agents, allowing for their controlled and sustained release.[8][9] The bioadhesive nature, facilitated by hydrogen bonding, allows these systems to adhere to biological tissues, increasing drug residence time at the target site.[2]
- Chromatography: Poly(**N-[Tris(hydroxymethyl)methyl]acrylamide**) has been used to create hydrophilic stationary phases for liquid chromatography.[10] These materials are

particularly effective in hydrophilic interaction chromatography (HILIC) for the separation of polar biomolecules.[10][11]

- Electrophoresis: Like standard polyacrylamide, polymers of **N-[Tris(hydroxymethyl)methyl]acrylamide** can be used as a medium for gel electrophoresis to separate proteins and nucleic acids.[3]
- Coatings and Adhesives: The monomer and its polymers are used in the formulation of coatings and adhesives.[6] As demonstrated in early photographic applications, they can improve the mechanical robustness of coatings.[4] The hydroxyl groups can form strong hydrogen bonds with various surfaces, leading to excellent adhesive properties.[2]

Conclusion

N-[Tris(hydroxymethyl)methyl]acrylamide has evolved from a specialty chemical in industrial applications to a key functional monomer in the field of biomedical materials. Its straightforward synthesis from readily available starting materials, coupled with its unique combination of a polymerizable group and multiple hydrophilic functional groups, provides a versatile platform for the design of advanced polymers. For researchers and professionals in drug development and materials science, poly(**N-[Tris(hydroxymethyl)methyl]acrylamide**) and its derivatives offer a promising avenue for the creation of biocompatible hydrogels, efficient drug delivery systems, and novel biomaterials. Future research will likely focus on developing more sophisticated polymer architectures and expanding its applications in regenerative medicine and advanced diagnostics.

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